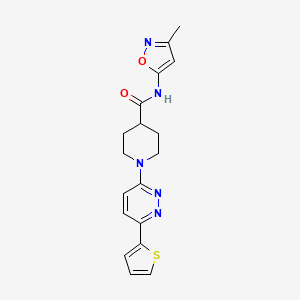

N-(3-methylisoxazol-5-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Description

N-(3-methylisoxazol-5-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a heterocyclic small molecule featuring a piperidine-4-carboxamide core substituted with two distinct pharmacophores: a 3-methylisoxazole group and a pyridazine ring linked to a thiophene moiety. The pyridazine-thiophene substituent contributes π-π stacking and hydrogen-bonding capabilities, while the isoxazole group may enhance metabolic stability due to its resistance to oxidative degradation.

Properties

IUPAC Name |

N-(3-methyl-1,2-oxazol-5-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-12-11-17(25-22-12)19-18(24)13-6-8-23(9-7-13)16-5-4-14(20-21-16)15-3-2-10-26-15/h2-5,10-11,13H,6-9H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZPRCCEKAZSRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisoxazol-5-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and pyridazine intermediates, followed by their coupling with the piperidine derivative. Key steps include:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the Pyridazine Ring: This involves the condensation of hydrazine derivatives with diketones or similar compounds.

Coupling Reaction: The final step involves the coupling of the isoxazole and pyridazine intermediates with the piperidine derivative, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisoxazol-5-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-methylisoxazol-5-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methylisoxazol-5-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.

DNA/RNA Interaction: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure: The target compound shares a piperidine-carboxamide core with Compound 8.8 (), but diverges in substituents. The dihydropyrimidine core in highlights alternative scaffolds for pyridazine integration.

Substituent Impact: Thiophene vs. 3-Methylisoxazole vs. Methoxyphenyl (): The isoxazole’s electron-deficient nature may enhance metabolic stability relative to the methoxyphenyl groups in , which could increase susceptibility to oxidative demethylation.

Molecular Weight and Complexity: Compound 8.8 () has a higher molecular weight (~1,010 Da inferred from LCMS data), typical of PROTACs, whereas the target compound’s simpler structure (~400–450 Da estimated) suggests better bioavailability.

Research Findings and Implications

While direct biological data for the target compound are absent in the provided evidence, inferences can be drawn:

- Kinase Inhibition Potential: Pyridazine-thiophene motifs are recurrent in kinase inhibitors (e.g., c-Met, ALK), suggesting the target compound may share mechanistic overlap.

- Metabolic Stability: The 3-methylisoxazole group likely confers resistance to first-pass metabolism compared to compounds with methoxy or methylene substituents .

- Design Trade-offs: The compound’s moderate molecular weight and balanced lipophilicity (logP ~3–4 estimated) position it as a promising lead for oral administration, contrasting with the parenteral requirements of larger PROTACs like Compound 8.8 .

Biological Activity

N-(3-methylisoxazol-5-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 3-methylisoxazole and a thiophenyl-pyridazine moiety, which are known for their biological significance. The molecular formula is with a molecular weight of approximately 298.36 g/mol.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing isoxazole and thiophene groups have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study highlighted the synthesis of thiophene derivatives that demonstrated promising anticancer activity in vitro against various cancer cell lines, suggesting that N-(3-methylisoxazol-5-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide may exhibit similar effects .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Isoxazole derivatives have been studied for their inhibitory effects on carbonic anhydrase (hCA), an enzyme implicated in various physiological processes and disease states. Some related compounds demonstrated moderate inhibition against hCA I, II, VII, and XII, indicating that N-(3-methylisoxazol-5-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide could be a candidate for further development in this area .

Case Studies

The biological activity of N-(3-methylisoxazol-5-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide can be attributed to its ability to interact with specific biological targets:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Enzyme Interaction : The isoxazole moiety may facilitate binding to enzymes like carbonic anhydrase, altering their activity.

- Cell Cycle Modulation : Compounds featuring piperidine structures often influence cell cycle progression.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(3-methylisoxazol-5-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

A common approach involves multi-step heterocyclic coupling reactions. For example, thiophene and pyridazine moieties can be synthesized via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. The piperidine-4-carboxamide core may require condensation reactions with appropriate acylating agents. Optimization includes using statistical design of experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For instance, K₂CO₃ in DMF has been effective for thiol alkylation in similar heterocyclic systems . Reaction monitoring via HPLC or LC-MS is critical to track intermediate purity.

Q. What analytical techniques are essential for characterizing this compound’s structural integrity and purity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) are indispensable for structural confirmation. Purity assessment should combine HPLC with UV/Vis detection (≥98% purity threshold) and differential scanning calorimetry (DSC) to verify crystallinity. For heteroatom-rich systems like isoxazole and thiophene, X-ray crystallography may resolve stereochemical ambiguities .

Q. How can researchers ensure reproducibility in synthesizing intermediates with complex heterocyclic motifs?

Standardize protocols using controlled atmospheres (e.g., inert gas for air-sensitive steps) and rigorously dried solvents. Document batch-specific variations in reagents (e.g., metal catalyst lot differences). Employ in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of intermediates in the synthesis of this compound?

Density functional theory (DFT) calculations can model transition states for key steps, such as isoxazole ring formation or piperidine carboxamide cyclization. Reaction path searches using quantum chemical methods (e.g., IRC analysis) help identify kinetic vs. thermodynamic control points. Machine learning tools trained on analogous heterocyclic systems may prioritize reaction conditions .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

Contradictions often arise from dynamic effects (e.g., hindered rotation in amide bonds) or solvent-dependent conformational changes. Use variable-temperature NMR to probe exchange processes. Compare computed NMR chemical shifts (via DFT with solvent models like PCM) to experimental data. For example, thiophene-proton coupling constants may shift due to π-stacking interactions in concentrated solutions .

Q. What methodologies address low yields in the final carboxamide coupling step?

Evaluate alternative coupling agents (e.g., HATU vs. EDCI) and optimize stoichiometry using DoE. Consider microwave-assisted synthesis to enhance reaction rates. If steric hindrance is suspected (e.g., from the 3-methylisoxazole group), introduce directing groups or switch to bulkier bases (e.g., DIPEA) to improve regioselectivity .

Q. How can researchers elucidate the compound’s mechanism of action in biological assays despite limited solubility?

Use co-solvents like DMSO or cyclodextrin inclusion complexes to enhance aqueous solubility. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) can measure binding affinities at low concentrations. Molecular dynamics simulations may identify binding pockets in target proteins, guiding structural modifications for improved bioavailability .

Q. What strategies mitigate degradation during long-term stability studies?

Conduct accelerated stability testing under ICH guidelines (40°C/75% RH). Identify degradation pathways via LC-MS/MS and stabilize labile groups (e.g., thiophene oxidation) with antioxidants like BHT. Solid-state stability can be improved via polymorph screening; hydrate or co-crystal forms often exhibit enhanced resistance to hydrolysis .

Data-Driven Research Questions

Q. How should researchers reconcile discrepancies between in vitro and in silico activity data for this compound?

Cross-validate computational models (e.g., docking scores) with orthogonal assays (e.g., SPR or cellular thermal shift assays). Check for false positives/negatives arising from assay-specific artifacts (e.g., compound aggregation). Adjust force fields in molecular dynamics simulations to account for solvent entropy effects .

Q. What statistical frameworks are optimal for analyzing structure-activity relationship (SAR) data across derivatives?

Multivariate analysis (e.g., partial least squares regression) can correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity. Bayesian neural networks handle noisy datasets by quantifying uncertainty. For small datasets, bootstrapping or leave-one-out cross-validation reduces overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.